molecular formula C19H19N5OS B1672996 JNJ-1661010 CAS No. 681136-29-8

JNJ-1661010

カタログ番号: B1672996
CAS番号: 681136-29-8
分子量: 365.5 g/mol
InChIキー: BHBOSTKQCZEAJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JNJ-1661010は、アナンダミドなどのエンドカンナビノイドの分解に関与する酵素である脂肪酸アミドヒドロラーゼ(FAAH)の強力かつ選択的な阻害剤です。 この化合物は、当初、ジョンソン・アンド・ジョンソン製薬研究開発株式会社によって、疼痛やその他の神経系疾患の治療における潜在的な治療用途のために開発されました .

科学的研究の応用

JNJ-1661010 has several scientific research applications, including:

    Chemistry: The compound is used as a tool to study the role of FAAH in the metabolism of endocannabinoids and other bioactive lipids.

    Biology: this compound is used to investigate the physiological and pathological roles of FAAH in various biological processes, such as synaptic regulation, pain, and inflammation.

    Medicine: The compound has potential therapeutic applications in the treatment of pain and other nervous system diseases by inhibiting FAAH and increasing the levels of endocannabinoids.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting FAAH .

作用機序

JNJ-1661010は、アナンダミドなどのエンドカンナビノイドの加水分解に関与する酵素であるFAAHを選択的に阻害することによって効果を発揮します。FAAHを阻害することによって、this compoundはエンドカンナビノイドのレベルを高め、疼痛知覚、炎症、シナプス伝達などのさまざまな生理学的プロセスを調節することができます。 この化合物は、FAAH-2よりもFAAH-1に対して高い選択性を持ち、これらの酵素の特定の役割を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

JNJ-1661010 interacts with the FAAH enzyme, an integral membrane enzyme within the amidase-signature family . It inhibits FAAH by covalently binding to the active site of the enzyme through the cleavage of the urea functionality, generating aniline and a FAAH-piperazinyl carbamate . This inhibition is reversible through the hydrolysis of the carbamate, leading to the release of the piperazinyl fragment and the restoration of enzymatic functionality of FAAH .

Cellular Effects

The effects of this compound on cells are primarily mediated through its inhibition of FAAH. By inhibiting FAAH, this compound increases the levels of endogenous biologically active lipids, which are involved in a variety of physiological and pathological processes, including synaptic regulation, regulation of sleep and feeding, locomotor activity, pain, and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of FAAH, leading to the inhibition of the enzyme . This results in an increase in the levels of endogenous biologically active lipids, which can then exert their effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to dose-dependently increase the levels of arachidonoyl ethanolamide, oleoyl ethanolamide, and palmitoyl ethanolamide in the rat brain . The compound also attenuates tactile allodynia in the rat mild thermal injury model of acute tissue damage and in the rat spinal nerve ligation model of neuropathic pain .

Dosage Effects in Animal Models

In animal models, this compound has been shown to diminish thermal hyperalgesia in the inflammatory rat carrageenan paw model when administered at a dosage of 50 mg/kg . The compound has a half-life of 35 minutes, a clearance rate of 0.032 mL/min/kg, and a maximum concentration of 1.58 μM for rats when administered at a dosage of 10 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathways of endogenous biologically active lipids. By inhibiting FAAH, it increases the levels of these lipids, which can then interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound can cross the blood-brain barrier, suggesting that it may be distributed throughout the body .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely that it can reach various compartments and organelles within cells .

準備方法

JNJ-1661010の合成には、コア構造の形成とそれに続く官能基化を含むいくつかのステップが含まれます。合成経路は通常、次のステップを含みます。

化学反応の分析

JNJ-1661010は、次のようないくつかのタイプの化学反応を受けます。

    酸化: 化合物は酸化反応を受ける可能性があり、酸素の添加または水素原子の除去が含まれる場合があります。

    還元: 還元反応には、水素原子の添加または酸素原子の除去が含まれます。

    置換: 置換反応には、1つの官能基を別の官能基で置き換えることが含まれます。 .

科学研究への応用

This compoundは、次のようないくつかの科学研究への応用があります。

    化学: この化合物は、エンドカンナビノイドやその他の生物活性脂質の代謝におけるFAAHの役割を研究するためのツールとして使用されます。

    生物学: this compoundは、シナプス調節、疼痛、炎症などのさまざまな生物学的プロセスにおけるFAAHの生理学的および病理学的役割を調査するために使用されます。

    医学: この化合物は、FAAHを阻害し、エンドカンナビノイドのレベルを高めることによって、疼痛やその他の神経系疾患の治療における潜在的な治療用途を持っています。

    産業: This compoundは、FAAHを標的とする新しい薬剤や治療薬の開発に使用されます .

類似化合物との比較

JNJ-1661010は、FAAH-2よりもFAAH-1に対する高い選択性と血脳関門を透過する能力においてユニークです。類似の化合物には以下が含まれます。

特性

IUPAC Name

N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-18(20-16-9-5-2-6-10-16)23-11-13-24(14-12-23)19-21-17(22-26-19)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBOSTKQCZEAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384599
Record name JNJ 1661010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681136-29-8
Record name JNJ-1661010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681136298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ 1661010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-1661010
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62521S57AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine (1.00 g, 4.06 mmol) and triethylamine (0.565 ml, 4.06 mmol) in tetrahydrofuran (20 ml) was added, under ice-cooling, phenyl isocyanate (0.529 ml, 4.87 mmol), and the mixture was stirred at room temperature for 3 hours. To the reaction mixture was added diisopropyl ether (40 ml), and the solid was separated by filtration. The resulting solid was recrystallized from a mixed solvent of hexane and ethyl acetate to give 1.19 g (80.4%) of the desired product as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.565 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.529 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
80.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-1661010
Reactant of Route 2
Reactant of Route 2
JNJ-1661010
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
JNJ-1661010
Reactant of Route 4
Reactant of Route 4
JNJ-1661010
Reactant of Route 5
Reactant of Route 5
JNJ-1661010
Reactant of Route 6
Reactant of Route 6
JNJ-1661010

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。